

# Bromo-PEG5-alcohol structure and molecular weight.

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## Compound of Interest

Compound Name: *Bromo-PEG5-alcohol*

Cat. No.: *B606400*

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## In-Depth Technical Guide: Bromo-PEG5-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and properties of **Bromo-PEG5-alcohol**, a bifunctional molecule increasingly utilized in biomedical research and drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

## Core Molecular Data

The fundamental physicochemical properties of **Bromo-PEG5-alcohol** are summarized below. These values are essential for experimental design, reaction stoichiometry, and analytical characterization.

Property	Value	References
Molecular Formula	C <sub>10</sub> H <sub>21</sub> BrO <sub>5</sub>	[1][2][3][4]
Molecular Weight	301.17 g/mol	[5]
Monoisotopic Mass	300.05724 Da	
CAS Number	957205-14-0	
IUPAC Name	2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethanol	

## Chemical Structure and Functional Groups

**Bromo-PEG5-alcohol** is a polyethylene glycol (PEG) derivative characterized by a five-unit ethylene glycol chain. This hydrophilic PEG spacer enhances the solubility of the molecule in aqueous media, a critical attribute for biological applications. The molecule is flanked by two key functional groups: a terminal hydroxyl group (-OH) and a bromoalkyl group (-Br).

The terminal hydroxyl group offers a reactive site for further chemical modification and conjugation. The bromide acts as an excellent leaving group in nucleophilic substitution reactions, facilitating covalent linkage to other molecules. This dual functionality makes **Bromo-PEG5-alcohol** a versatile building block in the synthesis of more complex molecular architectures.

Caption: Chemical structure of **Bromo-PEG5-alcohol**.

## Applications in PROTAC Development

A significant application of **Bromo-PEG5-alcohol** is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC, for which **Bromo-PEG5-alcohol** is a common precursor, is critical for establishing the appropriate spatial orientation between the target protein and the E3 ligase. The length and flexibility of the PEG5 chain can be precisely tailored to optimize the efficacy of the resulting PROTAC.

## Experimental Protocols

While specific experimental protocols are highly dependent on the intended application, the following provides a generalized workflow for the use of **Bromo-PEG5-alcohol** in a typical conjugation reaction.

Objective: Conjugation of **Bromo-PEG5-alcohol** to a thiol-containing molecule (R-SH).

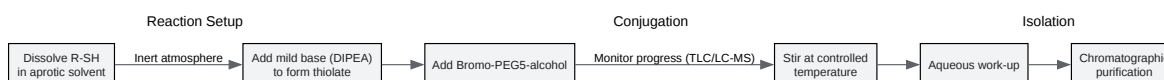
Materials:

- **Bromo-PEG5-alcohol**
- Thiol-containing molecule (R-SH)
- Aprotic polar solvent (e.g., Dimethylformamide, DMF)
- Mild base (e.g., Diisopropylethylamine, DIPEA)
- Inert atmosphere (e.g., Nitrogen or Argon)
- Reaction vessel
- Stirring apparatus
- Temperature control system

Procedure:

- **Dissolution:** Dissolve the thiol-containing molecule (R-SH) in the aprotic solvent within the reaction vessel under an inert atmosphere.
- **Deprotonation:** Add a slight excess of the mild base (e.g., 1.1 equivalents of DIPEA) to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate.
- **Addition of Linker:** Slowly add a solution of **Bromo-PEG5-alcohol** (typically 1.0-1.2 equivalents) in the same solvent to the reaction mixture.

- **Reaction:** Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by an appropriate analytical technique (e.g., Thin Layer Chromatography or Liquid Chromatography-Mass Spectrometry).
- **Work-up and Purification:** Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and salts. The resulting product is then purified using standard chromatographic techniques, such as flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).



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Caption: Generalized workflow for thiol-bromo conjugation.

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## References

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